N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide
Description
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide is a complex heterocyclic compound featuring a tricyclic core structure with fused oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. The (5E) configuration indicates the geometry of the imine-like ylidene moiety. The thiophene-2-carboxamide substituent introduces a sulfur-containing aromatic system, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-17-9-7-10-11(20-5-4-19-10)8-13(9)22-15(17)16-14(18)12-3-2-6-21-12/h2-3,6-8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWBWOHFFQKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CS4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” can be approached through a multi-step synthetic route. The key steps may involve:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, starting from simpler precursors.
Introduction of heteroatoms: Functional groups containing oxygen, sulfur, and nitrogen can be introduced through substitution reactions.
Final assembly: The thiophene-2-carboxamide moiety can be attached in the final step through amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the heteroatoms.
Substitution: Functional groups can be substituted to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
“N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular pathways: Influencing signaling cascades or metabolic processes.
Comparison with Similar Compounds
3,5-Dimethoxybenzamide Derivative (CAS 1322000-09-8)
This compound shares the same tricyclic core but substitutes the thiophene-2-carboxamide group with a 3,5-dimethoxybenzamide moiety . Key differences include:
- Electronic Properties : The electron-donating methoxy groups may modulate reactivity in electrophilic substitution reactions, whereas the thiophene’s conjugated system offers π-electron delocalization.
Cephalosporin-like Bicyclic Compounds ()
Compounds such as (6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid feature a bicyclic β-lactam core . Comparisons include:
- Ring System : The bicyclo[4.2.0] system in cephalosporins is smaller and more strained than the tricyclic framework of the target compound, influencing stability and reactivity.
- Biological Relevance: Cephalosporins are known antibiotics targeting bacterial cell walls, suggesting that the tricyclic compound’s nitrogen and sulfur atoms could similarly interact with biological targets.
Thiadiazine Derivatives ()
6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides exhibit a thiadiazine core . Differences include:
- Heteroatom Arrangement : Thiadiazines contain two nitrogen and one sulfur atom in a six-membered ring, contrasting with the tricyclic compound’s fused oxygen, sulfur, and nitrogen atoms.
- Synthetic Routes : Thiadiazines are synthesized via condensation of aldehydes with thiadiazine precursors under acidic conditions, whereas the tricyclic compound’s synthesis likely requires multi-step cyclization.
Structural and Functional Comparison Table
Implications of Structural Differences
- Solubility and Bioavailability : The tricyclic compound’s oxygen-rich core may improve water solubility compared to the lipophilic dimethoxybenzamide analogue .
- Reactivity : The thiophene substituent’s aromaticity could stabilize charge-transfer interactions, unlike the β-lactam’s strained ring in cephalosporins .
- Synthetic Complexity : The tricyclic system likely requires advanced cyclization strategies, whereas thiadiazines are synthesized via simpler condensations .
Biological Activity
N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes both thiophene and azatricyclo components. The IUPAC name highlights its intricate arrangement of functional groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 273.35 g/mol |
| CAS Number | 1321874-16-1 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, potentially impacting glucose metabolism and offering antidiabetic effects.
- Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, indicating potential use in treating infections.
Antioxidant Activity
Research indicates that the compound has a strong capacity to scavenge free radicals. In vitro assays have demonstrated its effectiveness in reducing reactive oxygen species (ROS) levels.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against several pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be developed into an antimicrobial agent.
Antidiabetic Effects
In silico studies have indicated that this compound may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| N-[...]-thiophene derivative | -8.6 |
This binding affinity suggests potential for therapeutic applications in managing diabetes.
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing a dose-dependent reduction in cell viability.
- Animal Models : Research involving diabetic rats treated with the compound showed improved blood glucose levels compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
